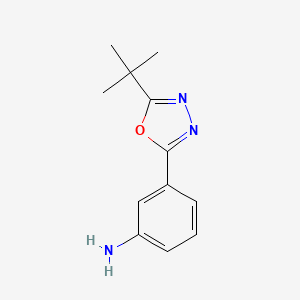

3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline” is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The compound also contains a tert-butyl group and an aniline group .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including “this compound”, often involves reactions with aryl hydrazides . Another method involves a copper (I)-catalyzed synthesis from tertiary amines .Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,3,4-oxadiazole ring, a tert-butyl group, and an aniline group . The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

- Synthesis and Antitumor Activity : A study by Maftei et al. (2013) involved the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline. These compounds were tested for antitumor activity against a panel of 11 cell lines, with one compound exhibiting significant potency (Maftei et al., 2013).

Anticancer and Structural Analysis

- Novel Oxadiazoles for Anticancer Activity : Maftei et al. (2016) synthesized novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives starting from 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. These compounds were assessed for in vitro anticancer activity, revealing potent inhibitory effects against certain cell lines (Maftei et al., 2016).

Synthesis for Biological Evaluation

- Biological Evaluation of Oxadiazole Derivatives : A series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives were synthesized and screened for antidiabetic, anti-inflammatory, and anticancer activities. These compounds showed varying degrees of biological activity (Kavitha et al., 2016).

Urease Inhibition and Binding Analysis

- Indole Based Hybrid Oxadiazole Scaffolds : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, which were potent inhibitors of urease enzyme. These compounds demonstrated competitive inhibition and showed promise as therapeutic agents in drug design programs (Nazir et al., 2018).

Antioxidant Activity

- Antioxidant Properties of Oxadiazoles : Shakir et al. (2014) synthesized new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties. These compounds were evaluated for their antioxidant properties, with some showing significant free-radical scavenging ability (Shakir et al., 2014).

Antimicrobial Activity

- Antimicrobial Activity of Oxadiazole Derivatives : Synthesized oxadiazole derivatives were tested for their in vitro antibacterial and antifungal activities, exhibiting moderate to good effectiveness against various strains (Kavitha et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

- Electron-Transporting Material for OLEDs : Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives, which exhibited high electron mobility and efficiency as electron transporters and hole/exciton blockers in OLEDs. These materials significantly improved device performance (Shih et al., 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline is the Proline Iminopeptidase . This enzyme specifically catalyzes the removal of N-terminal proline residues from peptides .

Mode of Action

The compound interacts with its target, Proline Iminopeptidase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing it from removing N-terminal proline residues from peptides .

Biochemical Pathways

The inhibition of Proline Iminopeptidase affects the biochemical pathways involving peptides with N-terminal proline residues

Result of Action

The result of the compound’s action is the inhibition of Proline Iminopeptidase . This leads to an accumulation of peptides with N-terminal proline residues, which could potentially affect various cellular processes.

Propiedades

IUPAC Name |

3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)11-15-14-10(16-11)8-5-4-6-9(13)7-8/h4-7H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVYJIALRIHGLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(O1)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261349-38-6 |

Source

|

| Record name | 3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-3-carboxamide](/img/structure/B2882645.png)

![2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2882647.png)

![N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2882649.png)

![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2882650.png)

![1-{4-[8-(3-Methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B2882656.png)

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2882664.png)

![2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2882668.png)